

2-Amino-6-methylnicotinaldehyde structural analysis and confirmation

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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

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An In-Depth Technical Guide to the Structural Analysis and Confirmation of **2-Amino-6-methylnicotinaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile functional groups, which serve as key synthons for more complex molecular architectures. The unambiguous confirmation of its chemical structure is a critical prerequisite for its application in drug development and other advanced research fields. This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of **2-amino-6-methylnicotinaldehyde**. We delve into the rationale behind the selection of analytical techniques, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document is designed to serve as a practical reference for researchers, providing not only the "how" but also the "why" behind the methodologies, ensuring a robust and self-validating system for structural confirmation.

Introduction: The Structural Imperative

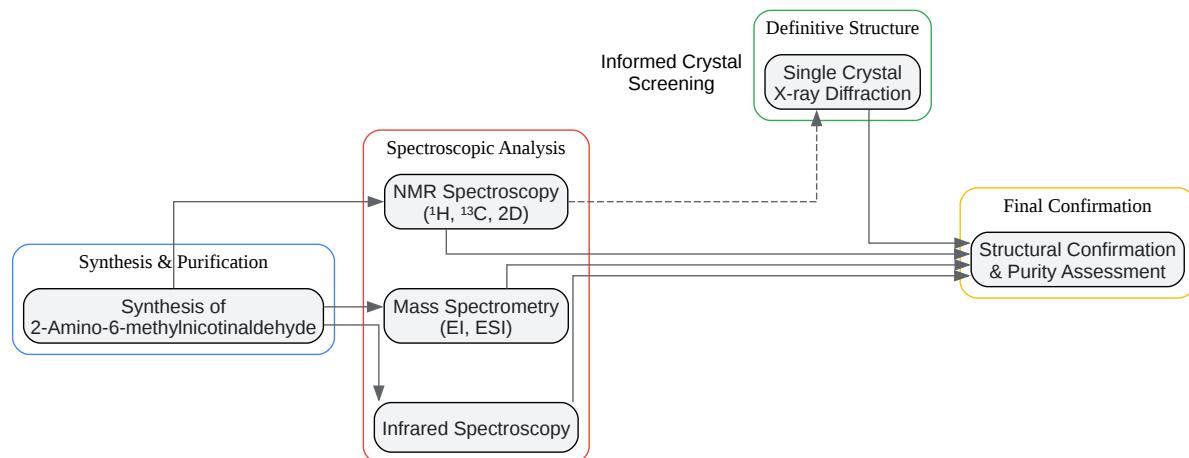
The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the context of drug development, even minor structural ambiguities can lead to significant deviations in efficacy, toxicity, and overall pharmacological

profile. **2-Amino-6-methylnicotinaldehyde** (CAS: 885276-99-3, Molecular Weight: 136.15 g/mol) presents a unique combination of a nucleophilic amino group, a reactive aldehyde, and a directing methyl group on a pyridine scaffold. This arrangement offers multiple avenues for chemical modification, making it a valuable building block. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of scientific integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with the foundational spectroscopic techniques and progressing to the definitive, three-dimensional analysis provided by X-ray crystallography. Each section is crafted to build upon the last, creating a cohesive and self-validating narrative of structural confirmation.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of **2-amino-6-methylnicotinaldehyde**'s structure relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of the molecule's identity and purity.

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Caption: Overall workflow for the structural elucidation of **2-amino-6-methylnicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **2-amino-6-methylnicotinaldehyde**, a combination of ^1H , ^{13}C , and 2D NMR experiments is recommended for a comprehensive analysis.

Predicted ^1H and ^{13}C NMR Data

The following tables provide predicted chemical shifts for **2-amino-6-methylnicotinaldehyde**. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 2-amino-6-methylpyridine and 6-methylnicotinaldehyde[1][2][3].

Table 1: Predicted ^1H NMR Chemical Shifts (in CDCl_3 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.0	s	-
Pyridine-H4	7.5 - 7.7	d	~8.0
Pyridine-H5	6.4 - 6.6	d	~8.0
Amino-H ₂	4.5 - 5.5	br s	-
Methyl-H ₃	2.4 - 2.6	s	-

Table 2: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde C=O	190 - 193
Pyridine C2-NH ₂	160 - 162
Pyridine C6-CH ₃	158 - 160
Pyridine C4	138 - 140
Pyridine C3-CHO	118 - 120
Pyridine C5	108 - 110
Methyl-C	22 - 24

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of purified **2-amino-6-methylnicotinaldehyde** in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of solvent is critical; CDCl_3 is a good

starting point for its ability to dissolve a wide range of organic compounds.

- ^1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Rationale: This initial spectrum provides an overview of the proton environments, their integrations (ratio of protons), and their coupling patterns. The distinct chemical shifts of the aldehyde, aromatic, and methyl protons should be readily identifiable.

- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Rationale: This experiment identifies all unique carbon environments in the molecule. The aldehyde carbonyl carbon will be significantly downfield, while the aromatic and methyl carbons will appear in their characteristic regions.

- 2D NMR (COSY & HSQC):

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyridine ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous assignment of the protonated carbons in the ^{13}C spectrum.
- Rationale: 2D NMR techniques are invaluable for resolving ambiguities in spectral assignments, especially in complex molecules. They provide a robust, self-validating network of correlations that confirms the molecular framework.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure

through fragmentation analysis.

Expected Mass Spectrometric Data

- Molecular Formula: C₇H₈N₂O
- Exact Mass: 136.0637
- Molecular Weight: 136.15

Table 3: Predicted Mass Spectrometry Data

Ionization Mode	Expected Ion (m/z)	Interpretation
ESI+	137.0715	[M+H] ⁺
EI	136 (M ⁺)	Molecular Ion
EI	135 ([M-H] ⁺)	Loss of a hydrogen radical
EI	108 ([M-CO] ⁺)	Loss of carbon monoxide
EI	93 ([M-CO-CH ₃] ⁺)	Subsequent loss of a methyl radical

Experimental Protocol for MS Analysis

- High-Resolution Mass Spectrometry (HRMS):
 - Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.
 - Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
 - Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for C₇H₈N₂O⁺ (137.0715).
- Electron Ionization (EI) Mass Spectrometry:

- Technique: EI is a higher-energy ionization technique that induces fragmentation.
- Procedure: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure. The loss of characteristic neutral fragments (e.g., CO, H) can help to confirm the presence of the aldehyde functional group and the overall stability of the pyridine ring. This technique is complementary to the soft ionization of ESI.

Infrared (IR) Spectroscopy: The Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands

Based on data from related aminopyridine compounds, the following characteristic absorption bands are expected for **2-amino-6-methylnicotinaldehyde**[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#).

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H symmetric & asymmetric stretching	Primary Amine (-NH ₂)
3100 - 3000	C-H stretching	Aromatic Ring
2950 - 2850	C-H stretching	Methyl Group (-CH ₃)
2850 - 2750	C-H stretching	Aldehyde (-CHO)
1700 - 1680	C=O stretching	Aldehyde
1640 - 1600	N-H scissoring (bending)	Primary Amine (-NH ₂)
1600 - 1450	C=C and C=N stretching	Aromatic Ring
1330 - 1260	C-N stretching	Aromatic Amine

Experimental Protocol for IR Analysis

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of strong bands in the N-H and C=O stretching regions is crucial for confirming the presence of the amino and aldehyde functional groups, respectively.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Caption: 2D representation of **2-amino-6-methylnicotinaldehyde**.

Experimental Protocol for X-ray Crystallography

- Crystal Growth: High-quality single crystals are a prerequisite for this technique. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.
- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
- Analysis: The refined structure will confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. It will also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amino group. The planarity of the pyridine ring and the orientation of the substituents can be definitively determined. The use of X-ray crystallography for substituted pyridines is well-documented and provides a gold standard for structural confirmation^{[8][9][10]}.

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of **2-amino-6-methylnicotinaldehyde** is best achieved through a multi-faceted analytical approach. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule in solution. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.

By following the protocols and rationale outlined in this guide, researchers, scientists, and drug development professionals can be confident in the structural integrity of their **2-amino-6-methylnicotinaldehyde**, ensuring a solid foundation for their subsequent research and development endeavors.

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